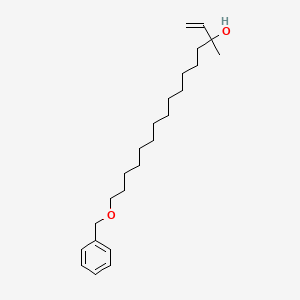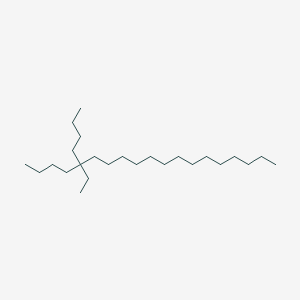
5-Butyl-5-ethylnonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-5-ethylnonadecane is an organic compound with the molecular formula C25H52 It is a long-chain hydrocarbon, specifically an alkane, characterized by the presence of butyl and ethyl substituents on a nonadecane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethylnonadecane can be achieved through several methods, including:
Alkylation of Nonadecane: This involves the introduction of butyl and ethyl groups onto a nonadecane molecule. The reaction typically requires a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
Grignard Reaction: Another method involves the use of Grignard reagents. For instance, reacting nonadecane with butylmagnesium bromide and ethylmagnesium bromide can yield the desired product. This reaction is usually carried out in an anhydrous ether solvent under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Alkylation: Utilizing zeolite catalysts to facilitate the alkylation process, which can be more efficient and environmentally friendly.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
化学反応の分析
Types of Reactions
5-Butyl-5-ethylnonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert any oxidized forms back to the alkane. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, reacting with chlorine or bromine under UV light can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products
Oxidation: Butyl and ethyl-substituted alcohols, ketones, or carboxylic acids.
Reduction: The original alkane.
Substitution: Halogenated alkanes.
科学的研究の応用
5-Butyl-5-ethylnonadecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 5-Butyl-5-ethylnonadecane primarily involves its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.
類似化合物との比較
Similar Compounds
Nonadecane: A straight-chain alkane with no substituents.
5-Butylnonadecane: A nonadecane with a butyl substituent.
5-Ethylnonadecane: A nonadecane with an ethyl substituent.
Uniqueness
5-Butyl-5-ethylnonadecane is unique due to the presence of both butyl and ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This dual substitution can also affect its interactions in biological and industrial applications, making it distinct from its simpler counterparts.
特性
CAS番号 |
921756-87-8 |
|---|---|
分子式 |
C25H52 |
分子量 |
352.7 g/mol |
IUPAC名 |
5-butyl-5-ethylnonadecane |
InChI |
InChI=1S/C25H52/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-25(8-4,22-10-6-2)23-11-7-3/h5-24H2,1-4H3 |
InChIキー |
HUACUOQTEDQLMS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(CC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


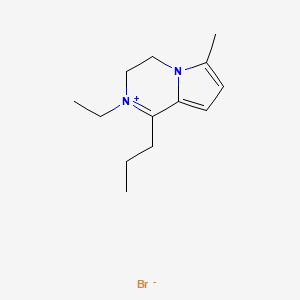

![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
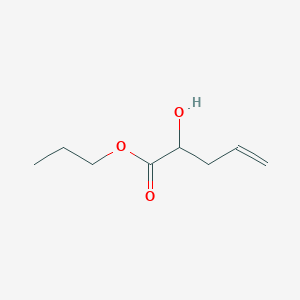
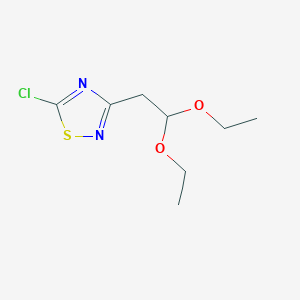

![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
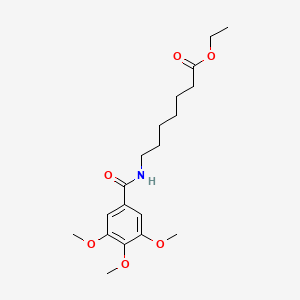
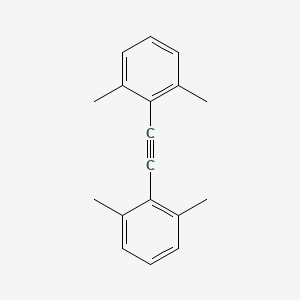
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)

